DPC-961

Descripción general

Descripción

Aplicaciones Científicas De Investigación

DMP-961 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los inhibidores no nucleósidos de la transcriptasa inversa.

Biología: Se investiga por sus efectos sobre la enzima transcriptasa inversa del virus de la inmunodeficiencia humana tipo 1.

Medicina: Se explora como un posible agente terapéutico para el tratamiento de infecciones por el virus de la inmunodeficiencia humana

Industria: Se utiliza en el desarrollo de nuevos fármacos antivirales y en la investigación sobre mecanismos de replicación viral

Mecanismo De Acción

DMP-961 ejerce sus efectos inhibiendo la enzima transcriptasa inversa del virus de la inmunodeficiencia humana tipo 1. Se une a un sitio específico en la enzima, impidiendo que sintetice ADN viral a partir de ARN. Esta inhibición es no competitiva, lo que significa que DMP-961 no compite con el sustrato natural de la enzima, sino que se une a un sitio diferente, alterando la conformación de la enzima y haciéndola inactiva .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of DPC-961 are largely influenced by its physicochemical characteristics. As a BCS II compound, this compound displays dissolution-limited behavior . This means that the compound’s solubility in aqueous solutions can directly impact its bioavailability and performance.

Cellular Effects

The cellular effects of this compound are primarily related to its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . Reverse transcriptase is a key enzyme in the life cycle of HIV, and by inhibiting this enzyme, this compound can prevent the virus from replicating within host cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of HIV-1 reverse transcriptase in a non-competitive manner . This prevents the virus from transcribing its RNA into DNA, a crucial step in the viral replication process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the compound has been known to exist in many solvated forms in addition to a single, anhydrous crystal form . The transition between these forms can impact the compound’s bio-performance .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with dosage. In an oral absorption study in dogs, the oral absorption profiles of Form I and Form III of this compound were found to be statistically identical when administered at 100mpk .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de DMP-961 implica varios pasos:

Condensación: 2’-Amino-5’-cloro-2,2,2-trifluoroacetofenona se condensa con isocianato de trimetilsililo en presencia de dimetilaminopiridina en tetrahidrofurano.

Desililación: El producto resultante se desilila con fluoruro de tetrabutilamonio en tetrahidrofurano para proporcionar el derivado de quinazolina.

Deshidratación: El alcohol terciario del derivado de quinazolina se deshidrata usando tamices moleculares en tolueno en reflujo para producir una imina.

Adición: Se añade ciclopropilacetiluro de litio a la imina en presencia de éter de trifluoruro de boro para producir un aducto racémico.

Aislamiento: El enantiómero (S) deseado se aísla mediante cromatografía líquida de alta eficacia quiral

Métodos de producción industrial

Los métodos de producción industrial para DMP-961 no están ampliamente documentados, pero la ruta sintética descrita anteriormente se puede escalar para fines industriales con modificaciones apropiadas para garantizar la eficiencia y la seguridad.

Análisis De Reacciones Químicas

Tipos de reacciones

DMP-961 experimenta varios tipos de reacciones químicas, que incluyen:

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente involucrando los grupos cloro y trifluorometilo.

Reactivos y condiciones comunes

Oxidación: Perodinano de Dess-Martin en diclorometano o cloroformo a temperatura ambiente.

Reducción: Hidruro de litio y aluminio en 1,2-diclorobenceno/tetrahidrofurano.

Sustitución: Se pueden usar varios nucleófilos en condiciones apropiadas para sustituir los grupos cloro y trifluorometilo.

Principales productos formados

Oxidación: Aldehídos y cetonas.

Reducción: Olefinas.

Sustitución: Derivados sustituidos de DMP-961.

Comparación Con Compuestos Similares

Compuestos similares

Efavirenz: Otro inhibidor no nucleósido de la transcriptasa inversa con un mecanismo de acción similar.

Nevirapina: Un inhibidor no nucleósido de la transcriptasa inversa utilizado en el tratamiento de infecciones por el virus de la inmunodeficiencia humana.

Delavirdina: Otro compuesto de la misma clase con propiedades antivirales similares.

Unicidad de DMP-961

DMP-961 es único debido a su afinidad de unión específica y la inhibición no competitiva de la enzima transcriptasa inversa. Ha mostrado una potente actividad contra el virus de la inmunodeficiencia humana tipo 1, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Propiedades

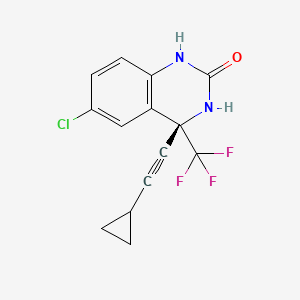

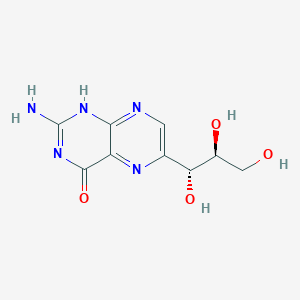

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H2,19,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWJSIAJLBEMEN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175699 | |

| Record name | DPC 961 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214287-88-4 | |

| Record name | DPC 961 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPC 961 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPC-961 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9U2GRQ1UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxypropane-1,2,3-tricarboxylic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(5-oxooxolane-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1670839.png)

![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)

![[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate](/img/structure/B1670856.png)